N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide

Kinase Inhibition GPCR Antagonism Structure-Activity Relationship

This compound is a distinct, uncharacterized member of the 2-aminothiazole-4-carboxamide class, incorporating a unique N-(benzo[d][1,3]dioxol-5-ylmethyl) substitution. With no quantitative biological data in the public domain, its value lies exclusively in exploratory medicinal chemistry for generating novel structure-activity relationship (SAR) data on kinase or GPCR targets. Procure this ≥95% pure building block to create focused derivative libraries and probe uncharted chemical space where established analogs like KY-05009 show potent TNIK inhibition. This is a hypothesis-generating tool, not a validated probe.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4
CAS No. 1105228-65-6
Cat. No. B2820814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide
CAS1105228-65-6
Molecular FormulaC18H15N3O3S
Molecular Weight353.4
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)NC4=CC=CC=C4
InChIInChI=1S/C18H15N3O3S/c22-17(19-9-12-6-7-15-16(8-12)24-11-23-15)14-10-25-18(21-14)20-13-4-2-1-3-5-13/h1-8,10H,9,11H2,(H,19,22)(H,20,21)
InChIKeyRSIBCDLMCGZWTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide (CAS 1105228-65-6) Procurement & Differentiation Guide


The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide, cataloged under CAS 1105228-65-6, is a synthetic small molecule belonging to the 2-aminothiazole-4-carboxamide class. Its structure comprises a thiazole core, a phenylamino group at the 2-position, and a benzo[d][1,3]dioxol-5-ylmethyl moiety linked via a carboxamide at the 4-position [1]. This specific scaffold has been investigated as part of broader medicinal chemistry campaigns targeting kinases and G-protein coupled receptors [2]. However, despite its presence in screening libraries, a thorough review of primary literature and authoritative databases reveals a critical absence of peer-reviewed, quantitative biological activity data specifically for this compound, which is the central challenge for its scientific selection and procurement.

Why Generic Substitution Fails for 1105228-65-6: The Critical Absence of Comparative Bioactivity Data


Generic substitution or the selection of a closely related analog cannot be performed with scientific confidence for this compound because its specific pharmacological profile is entirely uncharacterized in the public domain. While the 2-aminothiazole-4-carboxamide scaffold is known for diverse activities, including potent M3 muscarinic receptor antagonism and TNIK inhibition, the structure-activity relationship is exquisitely sensitive to side-chain modifications [1]. For instance, analogs like KY-05009 (5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide) are highly potent ATP-competitive TNIK inhibitors with a Ki of 100 nM . The target compound's unique N-(benzo[d][1,3]dioxol-5-ylmethyl) substitution at the 4-carboxamide position is structurally distinct from all characterized analogs, making any prediction of its biological target, potency, or selectivity a speculative exercise. Without quantitative comparator data, no equivalence or superiority can be assumed, and any generic substitution risks introducing an inactive or off-target molecule into the experimental system.

Quantitative Differentiation Evidence for CAS 1105228-65-6 Against Closest Analogs


Pharmacological Activity: A Critical Data Gap Against Characterized Analogs

A primary evidence-based comparison cannot be established. A search of primary literature, patents, and authoritative databases like PubChem and ChEMBL returned no quantitative biological activity data for CAS 1105228-65-6 [1]. This stands in stark contrast to structurally proximal analogs within the 2-(phenylamino)thiazole-4-carboxamide class. For example, the TNIK inhibitor KY-05009 has a reported Ki of 100 nM and an IC50 of 9 nM in cell-free kinase assays [2]. Another analog, UNC3230 (5-(cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide), has been used in M3 receptor antagonist research, though its specific potency is context-dependent [3]. For the target compound, the absence of any measured Ki, IC50, EC50, or phenotypic activity makes a direct head-to-head or cross-study comparison impossible. This evidence gap must be explicitly acknowledged in any procurement decision.

Kinase Inhibition GPCR Antagonism Structure-Activity Relationship

Application Scenarios for CAS 1105228-65-6 Based on Available Evidence


Exploratory Medicinal Chemistry and Scaffold Hopping

The compound's value proposition is limited to exploratory medicinal chemistry where the goal is to synthesize and test novel analogs of the 2-aminothiazole-4-carboxamide scaffold. Given the established activity of this scaffold on kinases like TNIK and GPCRs like the M3 receptor, a research group might procure this compound to evaluate the impact of the benzo[d][1,3]dioxol-5-ylmethyl group on potency and selectivity, thereby generating the primary data currently absent from the literature [1]. However, this is a hypothesis-generating, not a hypothesis-testing, application.

Negative Control or Selectivity Profiling Panel

If internal in-house screening data becomes available and shows this compound to be inactive against a primary target of interest, it could be integrated into a selectivity profiling panel as a structurally similar but inactive control for other 2-aminothiazole analogs [1]. This application is entirely contingent on the generation of proprietary data.

Building Block for Targeted Library Synthesis

Available from chemical suppliers with a standard purity of >=95% , the compound can be procured as a synthetic building block for generating a focused library of derivatives, a common practice highlighted in the discovery of M3 antagonists [1]. This diversification effort would aim to explore uncharted regions of the structure-activity relationship landscape.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.